2,5-Anhydromannose chemical structure
2,5-Anhydromannose chemical structure
An In-Depth Technical Guide to 2,5-Anhydromannose: Structure, Synthesis, and Applications
Introduction
2,5-Anhydromannose, also known by the synonym Chitose, is a fascinating and synthetically valuable monosaccharide derivative.[1][2][3] Its structure is characterized by a stable five-membered tetrahydrofuran ring and, most notably, a reactive aldehyde group. This unique combination of features makes it a cornerstone in the chemical modification of biopolymers, particularly chitosan. The most common and efficient method for its generation is through the nitrous acid-mediated depolymerization of chitosan, which selectively installs a 2,5-anhydromannose unit at the reducing end of the resulting chitooligosaccharide fragments.[4][5][6][7] This terminal aldehyde serves as a versatile chemical handle, enabling the conjugation of various molecules and the synthesis of advanced biomaterials and potential therapeutic agents. This guide provides a comprehensive technical overview of the chemical structure, synthesis, characterization, and pivotal applications of 2,5-Anhydromannose for researchers and professionals in the fields of chemistry, materials science, and drug development.
Core Chemical Structure and Physicochemical Properties
The defining feature of 2,5-Anhydromannose is its furanose-like structure, an oxolane ring, which distinguishes it from the more common pyranose form of hexoses.[6][8] This structural arrangement, coupled with its specific stereochemistry and functional groups, dictates its chemical reactivity and utility.
Molecular and Structural Formula
The IUPAC name for 2,5-Anhydromannose is (2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde.[3][8] Its core consists of a five-membered tetrahydrofuran ring with key functional groups positioned with specific stereochemistry: an aldehyde at the C2 position, hydroxyl groups at C3 and C4, and a hydroxymethyl group at C5.[6][8]
In aqueous solutions, the aldehyde group at the C2 position can exist in equilibrium with its hydrated gem-diol form, a crucial consideration for its reaction kinetics and mechanisms.[5][9] It is also described as existing as a mixture of acetal and aldehyde forms.[1][2][10]
Caption: 2D structure of 2,5-Anhydromannose and its gem-diol equilibrium.
Physicochemical Data
The key properties of 2,5-Anhydromannose are summarized below, providing essential data for experimental design and characterization.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₅ | [1][2][8] |
| Molecular Weight | 162.14 g/mol | [1][2][8] |
| CAS Number | 495-75-0 | [1][2][8] |
| Appearance | Pale yellow or Yellow to Orange Solid | [2][3] |
| Solubility | Slightly soluble in water and methanol | [2] |
| IUPAC Name | (2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde | [3][8] |
Synthesis and Chemical Reactivity
The primary and most widely adopted method for producing 2,5-Anhydromannose is not through de novo synthesis but via the controlled degradation of a natural biopolymer. This approach is efficient and provides the molecule as a terminal unit on oligosaccharide chains, which is often the desired form for subsequent applications.
Synthesis via Nitrous Acid Depolymerization of Chitosan
The generation of 2,5-Anhydromannose-terminated chitooligosaccharides (COS) is reliably achieved through the nitrous acid (HONO) depolymerization of chitosan.[4][5] Chitosan, a linear polysaccharide of D-glucosamine and N-acetyl-D-glucosamine, undergoes chain cleavage at the glucosamine residues upon reaction with HONO. This reaction results in the formation of a 2,5-anhydro-D-mannofuranose unit at the newly formed reducing end.[4][5][6][7]
Causality of the Method: The choice of nitrous acid is critical. It specifically targets the primary amino groups of the glucosamine units in chitosan, initiating a diazotization reaction that leads to the formation of an unstable diazonium salt. This intermediate undergoes a ring contraction and cleavage of the glycosidic bond, yielding the thermodynamically stable five-membered anhydro-mannose ring structure. The reaction yield can be influenced by factors such as temperature, with lower temperatures favoring the formation of 2,5-anhydromannose.[6]
Caption: Workflow for synthesis of 2,5-Anhydromannose-terminated oligomers.
Experimental Protocol: Nitrous Acid Depolymerization
This protocol is a representative example based on methodologies described in the literature.[4][9]
-
Dissolution: Dissolve chitosan (e.g., 20 mg/mL) in an aqueous solution of acetic acid (e.g., 2.5% v/v) by stirring overnight at room temperature.
-
Inert Atmosphere: Remove dissolved oxygen by bubbling the solution with nitrogen (N₂) gas for approximately 15 minutes.
-
Cooling: Cool the solution to 4 °C in an ice bath.
-
Reagent Addition: Prepare a fresh solution of sodium nitrite (NaNO₂, e.g., 20 mg/mL). Add the NaNO₂ solution dropwise to the cooled chitosan solution in portions over several hours to control the reaction rate.
-
Reaction: Allow the reaction to proceed in the dark at 4 °C overnight with gentle agitation.
-
Work-up and Purification: Centrifuge the reaction mixture to remove any insoluble, high molecular weight chitosan. The supernatant, containing the water-soluble oligomers, can be further purified by methods such as gel filtration chromatography (GFC) or dialysis to isolate fractions with the desired degree of polymerization.[9]
-
Characterization: Confirm the presence of the 2,5-anhydromannose terminus using NMR spectroscopy.
Reactivity and Derivatization
The synthetic power of 2,5-Anhydromannose lies in the high reactivity of its aldehyde group, which serves as a versatile anchor point for a wide range of chemical modifications.[5][9]
-
Reductive Amination: It readily reacts with primary amines to form an intermediate imine (Schiff base), which can be subsequently reduced by agents like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage.[4][5]
-
Hydrazone and Oxime Formation: The aldehyde reacts efficiently with hydrazides and O-hydroxylamines to form stable hydrazone and oxime linkages, respectively. These reactions are often faster than those with other carbohydrates.[4][7][9][11]
-
Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid using reagents like sodium chlorite, yielding chitooligosaccharide-2,5-anhydro-D-mannonic acid.[12] This derivative offers new conjugation possibilities and improved stability.
-
Reduction: The aldehyde can be reduced to a primary alcohol with reducing agents such as sodium borohydride (NaBH₄) or α-picoline borane.[6][9] This is sometimes done to "cap" the reactive end and prevent unwanted side reactions.
Spectroscopic and Structural Characterization
Unambiguous identification of the 2,5-anhydromannose unit is crucial. A combination of spectroscopic techniques provides a complete structural picture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for structural confirmation. In ¹H NMR spectra, the proton of the aldehyde or its hydrated gem-diol form gives a characteristic signal, typically appearing as a doublet between 4.9 and 5.1 ppm in D₂O.[6][9][12] The signals from the other protons on the furanose ring can be fully assigned using two-dimensional NMR experiments (e.g., COSY, HSQC).[9][12] In ¹³C NMR, the formation of a carboxylic acid derivative can be confirmed by the appearance of a new signal around 175.0 ppm.[12]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS are used to confirm the molecular weight of the chitooligomer chains and their derivatives, verifying successful conjugation reactions.[7][12]
-
X-Ray Crystallography: While being the definitive method for determining three-dimensional molecular structure, obtaining a single, high-quality crystal suitable for X-ray diffraction is often the most challenging and rate-limiting step in a structural study.[13] For complex molecules and oligomers, this can be particularly difficult. However, for novel derivatives, a crystal structure provides invaluable, unambiguous proof of structure and conformation.[14]
Biological Significance and Key Applications
The utility of 2,5-Anhydromannose is not as a standalone therapeutic but as a critical structural component that imparts functionality to chitooligosaccharides (COS), which themselves possess a wide range of promising biological activities.
A Gateway to Functional Biomaterials
The ability to precisely modify the terminus of a COS chain via the 2,5-anhydromannose unit is a powerful strategy for creating advanced biomaterials.[5][7] By attaching different functional moieties, researchers can develop:
-
Block Copolymers: Conjugating other polymer blocks (e.g., dextran) to create diblock oligosaccharides with unique self-assembly properties.[9][11]
-
Surface Modification: Grafting COS onto surfaces like silicon wafers to impart biocompatibility, antibacterial properties, and controlled wetting.[5]
-
Drug Delivery Systems: Attaching targeting ligands or drugs to create sophisticated delivery vehicles.
Role in Drug Development
COS have demonstrated a remarkable spectrum of potential therapeutic applications, including antidiabetic, anti-obesity, antihypertensive, and antimicrobial activities.[6][7][15] The 2,5-anhydromannose end-group is pivotal in this context for several reasons:
-
Prodrug Design: It allows for the covalent attachment of drugs, which can be released under specific physiological conditions.
-
Enhanced Bioavailability: Modification of COS can improve its solubility and absorption characteristics.
-
Mannosidase Inhibition: While 2,5-Anhydromannose itself is not a prominent mannosidase inhibitor, its structural similarity to mannose suggests that its derivatives could be designed to target mannosidases. These enzymes are crucial in the N-linked glycosylation pathway of proteins, and their inhibition is a strategy for therapeutic intervention in viral infections and cancer.[16] The well-known mannosidase inhibitor 1-deoxymannojirimycin serves as a template for such design efforts.[16]
-
Synthesis of Novel Compounds: It serves as a precursor for synthesizing derivatives with unique biological profiles, such as poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol, which have been investigated as potential antiasthmatic compounds.[17]
Caption: Central role of 2,5-Anhydromannose in modern biotechnology.
Conclusion and Future Outlook
2,5-Anhydromannose represents a powerful convergence of natural product chemistry and modern polymer science. Its efficient generation from chitosan, an abundant and renewable resource, combined with the versatile reactivity of its terminal aldehyde group, establishes it as a key building block in biomedical and materials science research. While its direct biological activity is limited, its role as a chemical linker is paramount. Future research will undoubtedly continue to exploit this unique structure to develop next-generation drug delivery systems, intelligent hydrogels, functionalized surfaces, and novel therapeutics that leverage the inherent biological properties of chitooligosaccharides. The continued exploration of its derivatization chemistry will open new avenues for creating materials with unprecedented control over their structure and function.
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